molecular formula C12H24O2 B14621732 6-Hydroxy-2-methylundecan-4-one CAS No. 60669-67-2

6-Hydroxy-2-methylundecan-4-one

Cat. No.: B14621732
CAS No.: 60669-67-2
M. Wt: 200.32 g/mol
InChI Key: UQRWMSRUHJHGGQ-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methylundecan-4-one is an organic compound with the molecular formula C12H24O2. It is a ketone with a hydroxyl group and a methyl group attached to the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methylundecan-4-one can be achieved through several methods. One common approach involves the aldol condensation of 2-methylundecanal with formaldehyde, followed by oxidation to form the desired ketone. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation and recrystallization to obtain the pure compound. The choice of reagents and conditions can vary depending on the desired yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methylundecan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-2-methylundecan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-methylundecan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or inhibiting specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2-methylundecan-4-one is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties.

Properties

CAS No.

60669-67-2

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

6-hydroxy-2-methylundecan-4-one

InChI

InChI=1S/C12H24O2/c1-4-5-6-7-11(13)9-12(14)8-10(2)3/h10-11,13H,4-9H2,1-3H3

InChI Key

UQRWMSRUHJHGGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(=O)CC(C)C)O

Origin of Product

United States

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